(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine
Description
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is a chiral tertiary amine featuring a naphthalen-1-yloxy group and a thiophen-2-yl moiety attached to a central propanamine backbone. It is a key intermediate in the synthesis of Duloxetine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used to treat major depressive disorder and neuropathic pain . The compound’s (S)-enantiomeric configuration is critical for its biological relevance, as stereochemistry significantly influences receptor binding and metabolic stability .
Synthesis: The compound is synthesized via nucleophilic aromatic substitution between 3-hydroxy-N,N-dimethyl-3-(thiophen-2-yl)propanamine and 1-fluoronaphthalene in dimethylsulfoxide (DMSO) with sodium hydride as a base . The reaction proceeds at 323 K for 8 hours, yielding the product as a brown oil (72.9% yield) .
Properties
Molecular Formula |
C19H21NOS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19/h3-9,11,13-14,18H,10,12H2,1-2H3/t18-/m0/s1 |
InChI Key |
HVZLSFQJZSADFM-SFHVURJKSA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine typically involves multiple steps, including the formation of the naphthalen-1-yloxy and thiophen-3-yl intermediates, followed by their coupling with the dimethylamine group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthalene or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: C₁₉H₂₁NOS
- Molecular Weight : 311.44 g/mol
- Storage : Stable under dry, dark conditions at 2–8°C .
Comparison with Similar Compounds
The structural and functional attributes of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine are best understood through comparisons with analogs differing in aryl substituents, linker geometry, or amine modifications. Below is a detailed analysis:
Structural Analogs with Varying Aryl Groups
Pheniramine
OX03771
- Structure: Contains a para-substituted (E)-styrylphenoxy group instead of naphthalen-1-yloxy .
- Activity : Potent squalene synthase inhibitor (IC₅₀ = 0.12 μM), demonstrating that unsaturated linkers enhance potency compared to saturated analogs like OX03384 (IC₅₀ = 3.2 μM) .
Impact of Linker Geometry
| Compound | Linker Type | Potency (IC₅₀) | Reference |
|---|---|---|---|
| OX03771 [(E)-olefin] | Unsaturated | 0.12 μM | |
| OX03384 [saturated] | Saturated alkyl | 3.2 μM | |
| OX03385 [butadiene] | Conjugated diene | 2.5 μM |
Key Insight : The (E)-olefin linker in OX03771 imposes rigidity, optimizing spatial alignment for target engagement. Saturated or overly flexible linkers reduce potency by ~10–30-fold .
Tricyclic Antidepressants (TCAs)
Amitriptyline
- Structure : N,N-Dimethyl-3-(tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine .
- Comparison: Unlike the title compound, TCAs feature a fused tricyclic core, which increases lipophilicity and nonspecific binding, leading to broader side effects (e.g., anticholinergic effects) .
Metabolic Stability Modifications
Benzothiazole OX03393
- Structure : Replaces thiophen-2-yl with benzo[d]thiazol-2-yl .
- Activity : Retains 80% potency (IC₅₀ = 0.15 μM) compared to OX03771, suggesting benzothiazole improves metabolic stability without sacrificing efficacy .
Research Findings and Implications
Stereochemical Specificity : The (S)-enantiomer of the title compound is essential for synthesizing Duloxetine, as the (R)-enantiomer lacks therapeutic activity .
Substituent Positioning: Ortho/meta-substituted analogs (e.g., OX03394) lose activity entirely, emphasizing the necessity of para-substitution for target binding . Thiophen-2-yl vs. Thiophen-3-yl: No direct data exists for thiophen-3-yl analogs, but suggests synthetic feasibility.
Synthetic Versatility : The compound serves as a scaffold for derivatives like N-methyl-2-(4-acylpiperazin-1-yl)acetamide analogs, which exhibit enhanced pharmacokinetic profiles .
Q & A
Q. What synthetic methodologies are optimal for preparing (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, and how can reaction yields be improved?
The compound is synthesized via nucleophilic aromatic substitution. A validated protocol involves reacting 3-hydroxy-N,N-dimethyl-3-(thiophen-3-yl)propan-1-amine with 1-fluoronaphthalene in dimethylsulfoxide (DMSO) using sodium hydride as a base at 323 K for 8 hours. Key steps include pH adjustment during workup (to 4–5 with acetic acid) and purification via solvent extraction (hexane/ethyl acetate). Yield optimization (72.9% reported) requires stoichiometric control of 1-fluoronaphthalene (1.2 equivalents) and rigorous exclusion of moisture to prevent base degradation .
Q. How can the stereochemical purity of the (S)-enantiomer be confirmed, and what analytical techniques are recommended?
Chiral high-performance liquid chromatography (HPLC) using cellulose-based chiral stationary phases (e.g., Chiralpak® IC or OD-H columns) is preferred. Polarimetric analysis and circular dichroism (CD) spectroscopy can supplement chiral HPLC. For absolute configuration confirmation, single-crystal X-ray diffraction (SC-XRD) is definitive, as demonstrated in related structures where the thiophene and naphthalene rings exhibit a dihedral angle of ~87.5°, consistent with the (S)-configuration .
Q. What spectroscopic data (NMR, IR) are critical for characterizing this compound?
- 1H NMR : Key signals include aromatic protons from naphthalene (δ 6.8–8.2 ppm), thiophene (δ 6.3–7.2 ppm), and dimethylamine (singlet at δ 2.2–2.4 ppm).
- 13C NMR : Peaks for naphthalene carbons (110–135 ppm), thiophene carbons (125–130 ppm), and the central chiral carbon (C3, ~80 ppm).
- IR : Stretches for C-O (1240–1260 cm⁻¹) and tertiary amine (2750–2850 cm⁻¹).
Reference data from structurally analogous compounds (e.g., duloxetine intermediates) should guide interpretation .
Advanced Research Questions
Q. How do crystal packing and intermolecular interactions influence the solid-state stability of this compound?
SC-XRD reveals no classical hydrogen bonds; instead, van der Waals forces and dipole-dipole interactions dominate. The thiophene and naphthalene rings adopt near-perpendicular orientations (dihedral angle 87.5°), reducing π-π stacking. Stability under ambient conditions is attributed to hydrophobic interactions between naphthalene moieties. Polymorphism studies are advised using differential scanning calorimetry (DSC) and variable-temperature XRD to assess phase transitions .
Q. What are the major degradation products under accelerated stability conditions, and how can they be quantified?
Forced degradation (acid/base hydrolysis, oxidative stress) likely yields:
- Impurity A : (3R)-enantiomer via racemization.
- Naphthol derivatives : From cleavage of the naphthyloxy ether bond.
- Oxidative products : Sulfoxides or sulfones of the thiophene ring.
Stability-indicating HPLC methods with photodiode array (PDA) detection (λ = 220–280 nm) are recommended, using C18 columns and gradient elution (acetonitrile/ammonium acetate buffer). Method validation should follow ICH Q2(R1) guidelines .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s pharmacodynamic profile?
Density functional theory (DFT) calculates the molecule’s electrostatic potential, highlighting the naphthyloxy group as a hydrophobic anchor and the dimethylamine as a weak base (predicted pKa ~9.5). Docking studies against serotonin-norepinephrine reuptake transporters (SERT/NET) can rationalize affinity, leveraging structural homology with duloxetine. Use software like AutoDock Vina with optimized force fields (e.g., AMBER) .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point variability)?
Discrepancies in melting points (e.g., 386–388 K in SC-XRD vs. 175–179°C for hydrochloride salts) arise from polymorphism or salt formation. Thermoanalytical-microscopy (hot-stage microscopy) paired with powder XRD can identify polymorphic forms. Solvent recrystallization (ethanol/acetone mixtures) is advised for obtaining phase-pure material .
Methodological Best Practices
- Synthesis : Use anhydrous DMSO and freshly prepared NaH to minimize side reactions.
- Crystallization : Ethanol/acetone (2:1 v/v) yields single crystals suitable for SC-XRD .
- Chiral Analysis : Validate HPLC methods with racemic mixtures and enantiopure standards .
- Degradation Studies : Include mass spectrometry (LC-MS) for structural elucidation of impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
